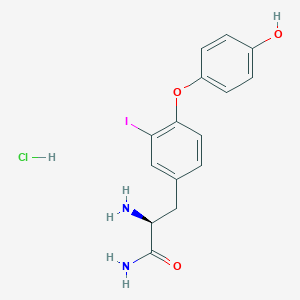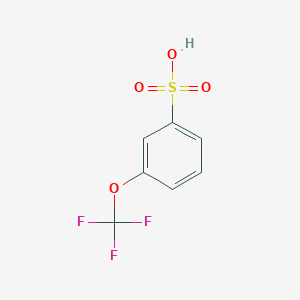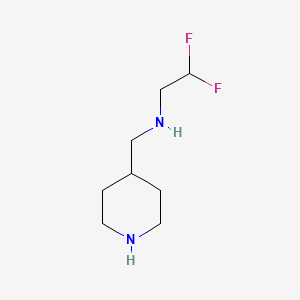![molecular formula C25H25FN4O2S B13353299 N-(1-cyano-4-methylcyclohexyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B13353299.png)
N-(1-cyano-4-methylcyclohexyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyano-4-methylcyclohexyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide: is a complex organic compound that features a quinazolinone core, a fluorophenyl group, and a cyano-substituted cyclohexyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-4-methylcyclohexyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate amines under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted with a nucleophile.
Attachment of the Cyano-Substituted Cyclohexyl Moiety: This step involves the reaction of a cyano-substituted cyclohexylamine with the quinazolinone intermediate.
Thioether Formation: The final step involves the formation of a thioether linkage between the quinazolinone core and the cyano-substituted cyclohexyl moiety using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the cyano group.
Substituted Aromatics: From electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development: The quinazolinone core is a common scaffold in medicinal chemistry, and this compound could be explored for its potential as a therapeutic agent.
Biological Probes: It can be used as a probe to study biological pathways involving quinazolinone derivatives.
Industry
Polymer Chemistry: The compound can be used as a monomer or additive in the synthesis of specialized polymers.
Mecanismo De Acción
The mechanism of action of N-(1-Cyano-4-methylcyclohexyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by mimicking natural substrates, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Cyano-4-methylcyclohexyl)-2-((3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-(1-Cyano-4-methylcyclohexyl)-2-((3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in N-(1-Cyano-4-methylcyclohexyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide can significantly influence its chemical reactivity and biological activity compared to its analogs. Fluorine atoms can enhance metabolic stability and binding affinity, making this compound potentially more effective in its applications.
Propiedades
Fórmula molecular |
C25H25FN4O2S |
|---|---|
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
N-(1-cyano-4-methylcyclohexyl)-2-[3-(2-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-methylacetamide |
InChI |
InChI=1S/C25H25FN4O2S/c1-17-11-13-25(16-27,14-12-17)29(2)22(31)15-33-24-28-20-9-5-3-7-18(20)23(32)30(24)21-10-6-4-8-19(21)26/h3-10,17H,11-15H2,1-2H3 |
Clave InChI |
FLXSVGKTQNYYQW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(C#N)N(C)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4(7H)-thione](/img/structure/B13353243.png)

![2-[(6-bromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13353259.png)


![N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B13353270.png)
![3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13353272.png)

![6-(2-Methyl-3-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353300.png)

![Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13353315.png)
![N-(5-(1-Ethylpiperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B13353322.png)
